Welcome to the BenchChem Online Store!
molecular formula C7H3Cl2FO3S B8672008 3-(Chlorosulfonyl)-5-fluorobenzoyl chloride CAS No. 912577-44-7

3-(Chlorosulfonyl)-5-fluorobenzoyl chloride

Cat. No. B8672008
M. Wt: 257.07 g/mol
InChI Key: GYSLJRGVQOIVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07960562B2

Procedure details

One drop of N,N-dimethylformamide was added to a thionyl chloride (2.03 g) suspension of 3-(chlorosulfonyl)-5-fluorobenzoic acid (1.36 g), followed by stirring at 75° C. for 1 hour. The solvent was evaporated, and this was azeotroped with toluene to obtain 3-(chlorosulfonyl)-5-fluorobenzoyl chloride (1.47 g).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][S:6]([C:9]1[CH:10]=[C:11]([CH:15]=[C:16]([F:18])[CH:17]=1)[C:12](O)=[O:13])(=[O:8])=[O:7]>CN(C)C=O>[Cl:5][S:6]([C:9]1[CH:10]=[C:11]([CH:15]=[C:16]([F:18])[CH:17]=1)[C:12]([Cl:3])=[O:13])(=[O:8])=[O:7]

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.36 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=C(C1)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
by stirring at 75° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
this was azeotroped with toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=C(C(=O)Cl)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.